Vasoactive intestinal peptide (1-11)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

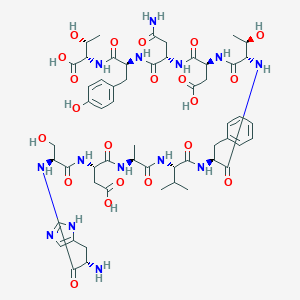

Vasoactive intestinal peptide (1-11) is a peptide hormone that is derived from the larger peptide hormone vasoactive intestinal peptide (VIP). VIP is a 28-amino acid peptide hormone that is known to have a wide range of physiological effects, including vasodilation, smooth muscle relaxation, and stimulation of secretion in the gastrointestinal tract. VIP (1-11) is a truncated form of VIP that has been shown to have similar physiological effects to the full-length peptide.

Mécanisme D'action

The exact mechanism of action of VIP (Vasoactive intestinal peptide (1-11)) is not fully understood, but it is thought to act through binding to specific receptors on target cells. These receptors are known as VPAC receptors, and there are two subtypes, VPAC1 and VPAC2. Binding of VIP (Vasoactive intestinal peptide (1-11)) to these receptors leads to the activation of intracellular signaling pathways that ultimately result in the physiological effects of the peptide.

Biochemical and Physiological Effects:

VIP (Vasoactive intestinal peptide (1-11)) has a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in a variety of tissues, including the gastrointestinal tract, lungs, and brain. It also has smooth muscle relaxant effects, particularly in the gastrointestinal tract. VIP (Vasoactive intestinal peptide (1-11)) has been shown to stimulate secretion in the gastrointestinal tract, including the secretion of water, electrolytes, and mucus. Additionally, VIP (Vasoactive intestinal peptide (1-11)) has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using VIP (Vasoactive intestinal peptide (1-11)) in lab experiments is that it has a well-established mechanism of action and physiological effects. This makes it a useful tool for studying the physiology of the gastrointestinal tract, vasculature, and nervous system. Additionally, VIP (Vasoactive intestinal peptide (1-11)) is relatively stable and easy to synthesize using SPPS techniques.

One limitation of using VIP (Vasoactive intestinal peptide (1-11)) in lab experiments is that it can be expensive to synthesize and purify. Additionally, the physiological effects of VIP (Vasoactive intestinal peptide (1-11)) can be complex and difficult to study in vivo, particularly in animal models.

Orientations Futures

There are several future directions for research on VIP (Vasoactive intestinal peptide (1-11)). One area of interest is the development of novel VPAC receptor agonists and antagonists for the treatment of gastrointestinal disorders, such as inflammatory bowel disease and irritable bowel syndrome. Additionally, there is interest in studying the neuroprotective effects of VIP (Vasoactive intestinal peptide (1-11)) in more detail, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is interest in studying the role of VIP (Vasoactive intestinal peptide (1-11)) in the regulation of circadian rhythms and sleep.

Méthodes De Synthèse

VIP (Vasoactive intestinal peptide (1-11)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a solid support, with the peptide chain being built from the C-terminus to the N-terminus. Once the peptide has been fully synthesized, it can be cleaved from the solid support and purified using chromatography techniques.

Applications De Recherche Scientifique

VIP (Vasoactive intestinal peptide (1-11)) has been used extensively in scientific research to study its physiological effects and mechanisms of action. It has been shown to have a wide range of effects, including vasodilation, smooth muscle relaxation, and stimulation of secretion in the gastrointestinal tract. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Propriétés

Numéro CAS |

144119-83-5 |

|---|---|

Nom du produit |

Vasoactive intestinal peptide (1-11) |

Formule moléculaire |

C55H76N14O21 |

Poids moléculaire |

1269.3 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C55H76N14O21/c1-24(2)42(67-45(79)25(3)60-47(81)36(19-40(75)76)63-52(86)38(22-70)66-46(80)32(56)17-30-21-58-23-59-30)53(87)64-34(15-28-9-7-6-8-10-28)50(84)68-43(26(4)71)54(88)65-37(20-41(77)78)49(83)62-35(18-39(57)74)48(82)61-33(16-29-11-13-31(73)14-12-29)51(85)69-44(27(5)72)55(89)90/h6-14,21,23-27,32-38,42-44,70-73H,15-20,22,56H2,1-5H3,(H2,57,74)(H,58,59)(H,60,81)(H,61,82)(H,62,83)(H,63,86)(H,64,87)(H,65,88)(H,66,80)(H,67,79)(H,68,84)(H,69,85)(H,75,76)(H,77,78)(H,89,90)/t25-,26+,27+,32-,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1 |

Clé InChI |

GNEIJBGVTKUQSA-KUYRHLGNSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |

SMILES canonique |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |

Autres numéros CAS |

144119-83-5 |

Séquence |

HSDAVFTDNYT |

Synonymes |

vasoactive intestinal peptide (1-11) VIP (1-11) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)